Imidazo[1,2-b]pyridazin-6-amine
Descripción general
Descripción
Imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot method provides a convenient and efficient route to the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the this compound scaffold .
Aplicaciones Científicas De Investigación
Imidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent for diseases such as cancer and autoimmune disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of transforming growth factor-beta activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By binding to the hinge region of the kinase, this compound can effectively block its activity, leading to the inhibition of downstream signaling pathways.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyridazine ring.
Pyridazine: This compound contains a six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: This derivative of pyridazine has a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Imidazo[1,2-b]pyridazin-6-amine is unique due to its specific structure, which allows for selective inhibition of certain kinases and its potential as a therapeutic agent for multiple diseases. Its versatility in undergoing various chemical reactions also makes it a valuable scaffold in medicinal chemistry.
Actividad Biológica
Imidazo[1,2-b]pyridazin-6-amine (IMP) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The imidazo[1,2-b]pyridazine scaffold is characterized by a fused ring system that contributes to its biological properties. The synthesis of IMP typically involves cyclization reactions and functionalization strategies that allow for the introduction of various substituents at different positions on the ring structure. Recent advancements in metal-catalyzed cross-coupling reactions have facilitated the development of more complex derivatives with enhanced biological profiles .
1. Kinase Inhibition
One of the most prominent activities of IMP derivatives is their ability to inhibit various kinases, which are critical in numerous signaling pathways involved in cancer and inflammatory diseases. Notable findings include:
- TAK1 Kinase Inhibition : Substituted IMP derivatives have shown potent inhibition of TAK1 kinase, which plays a role in regulating inflammatory responses and cell survival. Compounds with morpholine or piperazine substitutions at the 6-position exhibited improved potency compared to unmodified analogs .
- Other Kinase Targets : IMP derivatives have also been evaluated against other kinases such as DYRKs and CLKs, demonstrating IC50 values below 100 nM for several compounds, indicating strong inhibitory potential .
2. Anticancer Activity
IMP has been explored for its anticancer properties, particularly through its effects on cell proliferation and apoptosis. For example:
- Cytotoxicity Studies : Various derivatives were tested against human cancer cell lines, revealing significant cytotoxic effects at low micromolar concentrations without notable toxicity towards normal cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis via modulation of key signaling pathways influenced by kinase inhibition .
3. Neuroprotective Effects
Recent studies have highlighted the potential of IMP as a neuroprotective agent:
- Acetylcholinesterase Inhibition : Certain derivatives have been identified as acetylcholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of IMP is significantly influenced by substitutions at various positions on the imidazo[1,2-b]pyridazine core. Key observations include:
- Position 6 Substituents : Modifications at this position have been shown to enhance kinase selectivity and potency. For instance, introducing bulky groups or heterocycles can improve binding affinity to target proteins .
- Position 3 Modifications : Aryl substituents at this position also play a crucial role in determining the overall activity and selectivity profile of the compounds .
Data Tables
The following table summarizes key findings related to the biological activity of various imidazo[1,2-b]pyridazine derivatives:
Compound ID | Target Kinase | IC50 (nM) | Cytotoxicity (µM) | Notes |
---|---|---|---|---|
11v | CLK1 | 23 | >10 | Most active against CLK1 |
20a | DYRK1A | 33 | >10 | Selective inhibitor |
4 | Aβ Plaques | 11 | >10 | Potential PET tracer |
Morpholine | TAK1 | <10 | >10 | Enhanced activity with morpholine |
Case Studies
Several case studies illustrate the therapeutic potential of IMP derivatives:
- Cancer Treatment : A study demonstrated that a series of IMP derivatives effectively inhibited tumor growth in xenograft models by targeting multiple kinases involved in cancer progression .
- Neurodegenerative Diseases : Research indicated that specific modifications led to compounds capable of crossing the blood-brain barrier, offering promise for treating neurodegenerative conditions through acetylcholinesterase inhibition and neuroprotection mechanisms .
Propiedades
IUPAC Name |
imidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLWNTIANRACSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441303 | |
Record name | Imidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-96-9 | |
Record name | Imidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do imidazo[1,2-b]pyridazin-6-amine derivatives interact with their targets, and what are the downstream effects?
A: Research indicates that certain this compound derivatives can act as both kinase inhibitors and GPCR agonists. For example, LY2784544 and GSK2636771 were initially identified as kinase inhibitors but were later found to act as agonists for the GPR39 receptor []. Upon binding to GPR39, these compounds, particularly in the presence of zinc, can activate downstream signaling pathways typically associated with GPR39 activation []. The specific downstream effects will depend on the cellular context and the specific signaling pathways activated.
Q2: What is the impact of structural modifications on the activity, potency, and selectivity of this compound derivatives?
A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the this compound scaffold influence its biological activity. For instance, modifications to the core structure of an initial lead compound, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)this compound, led to the discovery of compound 13, a highly potent, selective, and brain-penetrant ALK inhibitor []. This highlights how systematic structural modifications can significantly impact the potency and selectivity profile of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.